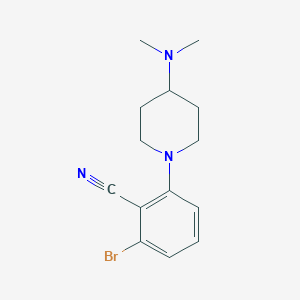
2-Bromo-6-(4-(dimethylamino)piperidin-1-yl)benzonitrile
Descripción general
Descripción
2-Bromo-6-(4-(dimethylamino)piperidin-1-yl)benzonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DMABN and belongs to the family of benzodinitriles. DMABN is a potent inhibitor of the protein-protein interaction between the transcription factor STAT3 and its upstream activator JAK2. This interaction plays a critical role in the development and progression of cancer, making DMABN a promising candidate for the development of new cancer therapies.
Mecanismo De Acción
DMABN inhibits the protein-protein interaction between STAT3 and JAK2, which plays a critical role in the development and progression of cancer. This interaction is necessary for the activation of STAT3, which regulates the expression of genes involved in cell growth and survival. By inhibiting this interaction, DMABN prevents the activation of STAT3 and inhibits the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
DMABN has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune system. DMABN has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMABN has a number of advantages for lab experiments. It is a potent inhibitor of the protein-protein interaction between STAT3 and JAK2, making it a valuable tool for studying the role of this interaction in cancer and other diseases. DMABN is also relatively easy to synthesize and has been optimized for large-scale production. However, DMABN has some limitations for lab experiments. It is a toxic compound and must be handled with care. In addition, its mechanism of action is not fully understood, making it difficult to interpret some of the results of experiments.
Direcciones Futuras
There are a number of future directions for the study of DMABN. One potential direction is the development of new cancer therapies based on DMABN. DMABN has shown promise in preclinical studies as a treatment for a variety of cancers, and further research is needed to determine its potential as a clinical therapy. Another potential direction is the study of DMABN's effects on the immune system. DMABN has been shown to have immunomodulatory effects, and further research is needed to determine its potential as a treatment for autoimmune diseases. Finally, the neuroprotective effects of DMABN suggest that it may have potential as a treatment for neurodegenerative diseases, and further research is needed to explore this potential.
Aplicaciones Científicas De Investigación
DMABN has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. DMABN has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
2-bromo-6-[4-(dimethylamino)piperidin-1-yl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN3/c1-17(2)11-6-8-18(9-7-11)14-5-3-4-13(15)12(14)10-16/h3-5,11H,6-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSDSPZIQROFFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=C(C(=CC=C2)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(4-(dimethylamino)piperidin-1-yl)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




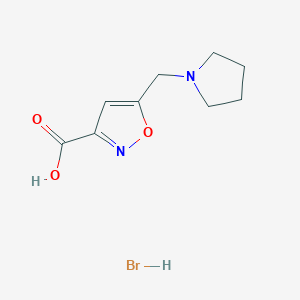
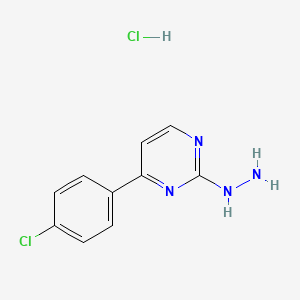
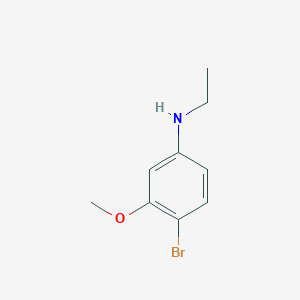
![(2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid hydrochloride](/img/structure/B1407470.png)



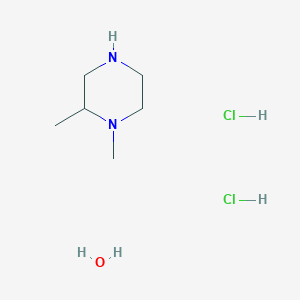
![(5R)-5-{[(2-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride](/img/structure/B1407477.png)
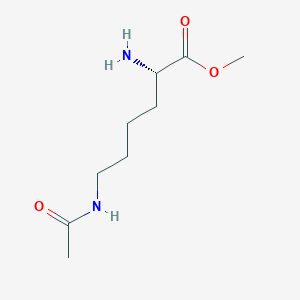

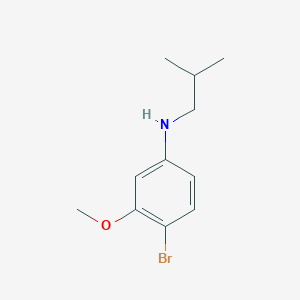
![ethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B1407484.png)